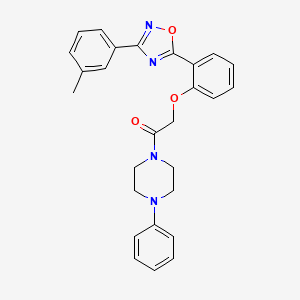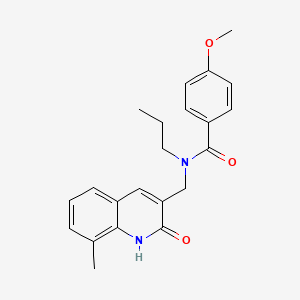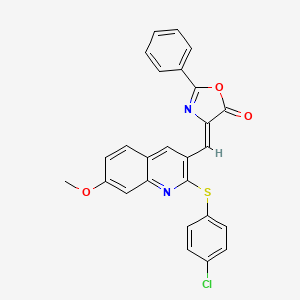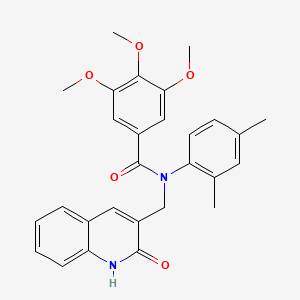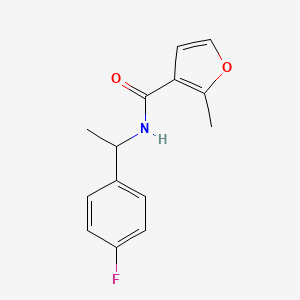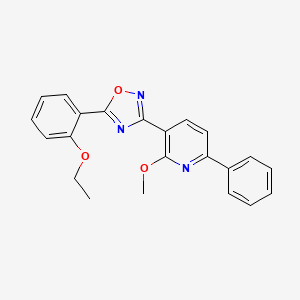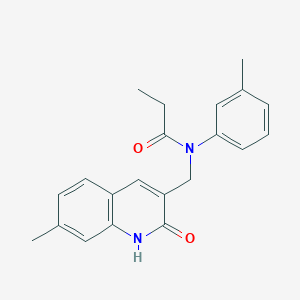
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)propionamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)propionamide, also known as HMN-176, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic properties. This compound belongs to the class of quinoline derivatives and has been studied extensively for its anticancer and antimicrobial activities.
作用机制
The mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)propionamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in DNA synthesis and repair. This leads to the accumulation of DNA damage and ultimately results in cell death. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)propionamide has also been shown to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and transcription.
Biochemical and Physiological Effects:
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)propionamide has been found to have a range of biochemical and physiological effects. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis, which leads to the inhibition of tumor growth. In bacteria, it has been found to inhibit cell wall synthesis and disrupt membrane integrity, leading to bacterial death. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)propionamide has also been found to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
实验室实验的优点和局限性
One of the main advantages of using N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)propionamide in lab experiments is its potent activity against cancer cells and drug-resistant bacteria. This makes it a promising candidate for the development of new anticancer and antimicrobial agents. However, one of the limitations of using N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)propionamide is its relatively low solubility in water, which may affect its bioavailability and efficacy in vivo.
未来方向
There are several future directions for research on N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)propionamide. One potential area of research is the development of new formulations or delivery methods to improve its solubility and bioavailability. Another area of research is the identification of the specific enzymes targeted by N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)propionamide, which may provide insights into its mechanism of action and potential therapeutic applications. Additionally, more studies are needed to investigate the safety and toxicity of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)propionamide in vivo, as well as its potential interactions with other drugs.
合成方法
The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)propionamide involves the reaction of 2-hydroxy-7-methylquinoline with m-tolylpropionyl chloride in the presence of a base such as triethylamine. The resulting product is purified by column chromatography to obtain the final compound. This method of synthesis has been optimized to yield high purity and yield of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)propionamide.
科学研究应用
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)propionamide has been extensively studied for its potential therapeutic applications in cancer and infectious diseases. In cancer research, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)propionamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to induce apoptosis or programmed cell death in cancer cells, which makes it a promising candidate for cancer therapy.
In infectious disease research, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)propionamide has been found to exhibit potent antimicrobial activity against a wide range of bacteria, including drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). It has also been shown to inhibit the growth of fungi and parasites, making it a potential candidate for the development of new antimicrobial agents.
属性
IUPAC Name |
N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-4-20(24)23(18-7-5-6-14(2)10-18)13-17-12-16-9-8-15(3)11-19(16)22-21(17)25/h5-12H,4,13H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POBSFLMGRGNKTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(CC1=CC2=C(C=C(C=C2)C)NC1=O)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-(3-methylphenyl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







